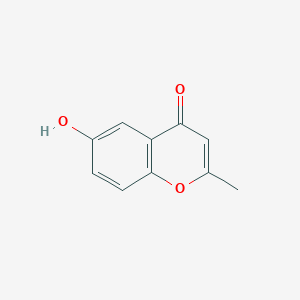

6-Hydroxy-2-methylchromone

Description

Significance of Chromone (B188151) Core Structures in Natural Products and Medicinal Chemistry

The chromone, or 4H-1-benzopyran-4-one, is a heterocyclic compound that is a fundamental component of many naturally occurring substances, particularly in the plant kingdom. tandfonline.comijrar.orgnih.gov These compounds are part of the larger flavonoid family and play crucial roles in plant physiology, including pigmentation, protection against UV radiation, and defense against pathogens. tandfonline.com

In medicinal chemistry, the chromone nucleus is recognized as a privileged structure. acs.orgijrpc.com This designation stems from its ability to serve as a versatile template for the design of novel therapeutic agents. acs.orgnih.gov The rigid bicyclic structure of the chromone core allows for diverse functionalization, leading to compounds with a wide array of pharmacological activities. nih.govijrpc.com Chromone derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. tandfonline.comijrar.orgacs.org The development of drugs like disodium (B8443419) cromoglycate for asthma and flavoxate (B1672763) for muscle spasms underscores the therapeutic relevance of this scaffold. acs.orgijrpc.com

Overview of 6-Hydroxy-2-methylchromone as a Representative Chromone Derivative

This compound is a specific derivative of the chromone family. Its structure features a hydroxyl group (-OH) at the 6th position and a methyl group (-CH3) at the 2nd position of the chromone core. This compound, while perhaps not as widely known as some other chromones, serves as an important subject of study for understanding structure-activity relationships within this class of molecules.

The synthesis of 2-methylchromones can be achieved through various methods, including the Simonis reaction, which involves the reaction of phenols with β-ketoesters. arkat-usa.org Another common route is the Kostanecki-Robinson synthesis, starting from 2,4,6-trihydroxyacetophenone. nih.gov These synthetic pathways allow for the controlled production of this compound and its analogs, facilitating further research into their properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22105-12-0 |

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| Appearance | Solid |

| SMILES | CC1=CC(=O)C2=C(O1)C=C(C=C2)O |

| Data sourced from multiple chemical databases. arctomsci.comaablocks.comcymitquimica.com |

Current Research Landscape and Future Directions for this compound Studies

Current research on chromone derivatives, including this compound, is vibrant and multifaceted. tandfonline.comnih.gov A significant area of investigation is their potential as anticancer agents. acs.org For instance, derivatives of 2-methylchromone (B1594121) have been isolated from natural sources and have shown cytotoxic activities against various human tumor cell lines. nih.govnih.gov Research has indicated that the substitution pattern on the chromone ring is crucial for biological activity.

Another promising avenue of research is the development of chromone-based compounds for treating neurodegenerative diseases, inflammatory conditions, and infectious diseases. tandfonline.comacs.org The ability to synthesize a variety of derivatives allows for the fine-tuning of their biological effects. acs.org For example, the synthesis of hybrid molecules that combine the chromone scaffold with other pharmacologically active fragments is an active area of exploration. nih.gov

Future studies will likely focus on several key areas:

Elucidation of Mechanisms of Action: While many chromones exhibit interesting biological activities, the precise molecular mechanisms often remain to be fully understood.

Multitarget Drug Design: The concept of designing single molecules that can interact with multiple biological targets is gaining traction, and the chromone scaffold is a promising platform for this approach. core.ac.uk

Exploration of Natural Sources: The discovery of new chromone derivatives from plants, fungi, and bacteria continues to be a valuable source of novel bioactive compounds. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYURGBCWIOCCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Hydroxy 2 Methylchromone and Its Derivatives

Synthetic Routes to the 2-Methylchromone (B1594121) Core Scaffold

The construction of the fundamental 2-methylchromone structure is the initial and most critical phase in the synthesis of its hydroxylated derivatives. Various classical and modern synthetic strategies have been developed to efficiently create this heterocyclic system.

A primary and widely adopted starting point for the synthesis of chromones is the use of 2-hydroxyacetophenone (B1195853) and its substituted analogues. innovareacademics.innih.gov These compounds provide the necessary phenolic hydroxyl group and the adjacent acetyl group that will ultimately form part of the pyrone ring of the chromone (B188151) system. The general strategy involves reacting the 2-hydroxyacetophenone derivative with a reagent that provides the remaining carbon atoms required to form the heterocyclic ring.

For instance, in the Claisen-Schmidt condensation, 2-hydroxyacetophenone can react with substituted aromatic aldehydes to form chalcones, which are precursors that can be cyclized to form flavones (a type of chromone). innovareacademics.in Other methods, such as the Baker-Venkataraman and Kostanecki-Robinson reactions, also rely on derivatives of 2-hydroxyacetophenone to build the chromone core. wikipedia.orgwikipedia.org The versatility of 2-hydroxyacetophenone allows for the synthesis of a wide array of chromone derivatives, as substituents on its aromatic ring are carried through to the final product.

Two of the most prominent name reactions for chromone synthesis are the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction. Both methods utilize o-hydroxyaryl ketones as key starting materials.

The Baker-Venkataraman rearrangement is a two-step process frequently used to synthesize chromones and flavones. wikipedia.orgjk-sci.com It begins with the conversion of an o-hydroxyacetophenone to an o-acyloxyacetophenone. This intermediate is then treated with a base (such as KOH, NaH, or potassium tert-butoxide), which catalyzes an intramolecular acyl migration to form an o-hydroxyaryl β-diketone. jk-sci.comalfa-chemistry.com This 1,3-diketone is the key intermediate which, upon treatment with acid, undergoes cyclodehydration to yield the final chromone structure. ijrpc.comwikipedia.org A "soft-enolization" variant of this reaction has also been developed to expand its scope. nih.govacs.org

The Kostanecki-Robinson reaction (also known as Kostanecki acylation) provides a more direct route to chromones from o-hydroxyaryl ketones. wikipedia.org In this reaction, the o-hydroxyaryl ketone is heated with an aliphatic acid anhydride (B1165640) and the sodium salt of the corresponding acid. wikipedia.org The reaction proceeds through three main stages: O-acylation of the phenolic hydroxyl group, an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone intermediate, and finally, elimination of the hydroxyl group to yield the chromone. wikipedia.org

| Feature | Baker-Venkataraman Rearrangement | Kostanecki-Robinson Reaction |

|---|---|---|

| Starting Material | o-Hydroxyacetophenone (first converted to an o-acyloxy ester) wikipedia.org | o-Hydroxyaryl ketone wikipedia.org |

| Key Reagents | Base (e.g., KOH, NaH), followed by acid for cyclization jk-sci.comalfa-chemistry.com | Aliphatic acid anhydride and its sodium salt wikipedia.org |

| Key Intermediate | o-Hydroxyaryl 1,3-diketone alfa-chemistry.com | Hydroxydihydrochromone wikipedia.org |

| Final Step | Acid-catalyzed cyclodehydration ijrpc.com | Elimination of a hydroxyl group wikipedia.org |

| Primary Product Type | Chromones and Flavones wikipedia.org | Chromones and Coumarins wikipedia.org |

Beyond these classical methods, various catalysts have been employed to facilitate the crucial ring closure step, including hydriodic acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃), often under harsh acidic conditions. ijrpc.com

Regioselective Introduction and Modification of Functional Groups

Once the core chromone scaffold is synthesized, further derivatization is necessary to produce specific analogues like 6-hydroxy-2-methylchromone. This involves the controlled introduction of functional groups at specific positions on the ring system.

Direct regioselective hydroxylation of a pre-formed 2-methylchromone at the C-6 position is challenging. Therefore, the most common and effective strategy is to incorporate the hydroxyl group into the starting material before the chromone ring is constructed.

A key precursor for this purpose is 2,5-dihydroxyacetophenone. By starting with this molecule, the hydroxyl group that will be at the C-6 position of the final chromone is already in place. For example, 6-hydroxy-4-chromone-3-carbaldehydes can be prepared from 2,5-dihydroxyacetophenone via a Vilsmeier reaction using dimethylformamide (DMF) and POCl₃. ijrpc.com This approach ensures that the hydroxyl group is precisely located at the desired position without the need for subsequent, and often less selective, oxidation or hydroxylation steps. While methods for direct C-H oxygenation of chromones exist, such as Ru(II)-catalyzed protocols, they often target other positions like C-5, guided by the coordinating ability of the ketone group. nih.govnih.gov

The methyl group at the C-2 position of the chromone ring is not merely a passive substituent; it is a reactive handle that can be modified to create a variety of derivatives. The protons on this methyl group are acidic enough to participate in condensation reactions.

A well-established modification is the base-induced condensation of a 2-methylchromone with a substituted benzaldehyde. clockss.org This reaction creates a C-C double bond, extending the conjugation of the system and yielding 2-styrylchromone derivatives. This approach is a cornerstone for the synthesis of compounds like hormothamnione. clockss.org The pyrone ring of 2-methylchromones is also susceptible to ring-opening when treated with certain carbon- and nitrogen-based nucleophiles, leading to the formation of entirely different heterocyclic systems like pyridones. urfu.rusci-hub.se These transformations highlight the synthetic versatility imparted by the C-2 methyl group.

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgwikipedia.org These reactions are highly effective for the derivatization of heterocyclic scaffolds, including chromones. To utilize these methods, a chromone ring is typically first functionalized with a halide (e.g., bromine or iodine) or a pseudohalide (e.g., triflate) at a specific position. This halogenated chromone can then be coupled with a wide range of partners.

Common palladium-catalyzed reactions applicable to chromone derivatization include:

Suzuki-Miyaura Coupling: Couples an organoboron compound with the halo-chromone to introduce new aryl or alkyl groups. researchgate.net

Heck Reaction: Forms a C-C bond between the halo-chromone and an alkene.

Sonogashira Coupling: Joins the halo-chromone with a terminal alkyne. mdpi.com

Buchwald-Hartwig Amination: Creates a C-N bond, attaching primary or secondary amines to the chromone ring. libretexts.org

These reactions offer a modular approach to building molecular complexity, allowing for the late-stage diversification of the chromone scaffold to generate libraries of compounds for biological screening. researchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Application |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OH)₂) | C-C (sp²-sp²) | Introduction of aryl or vinyl groups. researchgate.net |

| Heck | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Vinylation of the chromone core. |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp²-sp) | Alkynylation for further functionalization. mdpi.com |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Synthesis of amino-chromone derivatives. libretexts.org |

Glycosylation Techniques for O- and C-Glycosyl Chromones

Glycosylation is a key strategy for modifying the physicochemical properties of chromones. Both O- and C-glycosylation methods have been developed, employing chemical and enzymatic approaches to attach sugar moieties to the chromone scaffold.

O-Glycosylation:

The attachment of a glycosyl group to the 6-hydroxyl position of 2-methylchromone results in an O-glycoside. Classical chemical methods, such as the Koenigs-Knorr reaction, are widely applicable. slideshare.netwikipedia.org This reaction typically involves the use of a glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor and a promoter, often a heavy metal salt like silver carbonate or silver oxide, to activate the donor. slideshare.netnih.gov The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the chromone attacks the anomeric center of the sugar, leading to the formation of a glycosidic bond. wikipedia.org The stereochemical outcome at the anomeric center is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor, with participating groups like acetyl typically yielding 1,2-trans glycosides. wikipedia.org

Modifications of the Koenigs-Knorr reaction, sometimes referred to as the Helferich method, utilize mercury salts like mercuric cyanide as promoters. wikipedia.org To improve efficiency and sustainability, recent advancements have focused on developing catalytic versions of these reactions. mpu.edu.mo Furthermore, other glycosyl donors, such as glycosyl formates activated by catalysts like bismuth triflate, have been introduced as atom-economic alternatives. nih.gov

C-Glycosylation:

C-glycosyl chromones, where the sugar is linked directly to a carbon atom of the chromone ring, are known for their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. The synthesis of C-glycosides is more challenging and often requires different strategies. One common approach involves the reaction of the chromone scaffold with a suitable glycosyl donor that can generate a reactive electrophilic or radical species at the anomeric center.

Biocatalysis presents a powerful tool for selective glycosylation. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like a uridine (B1682114) diphosphate (B83284) sugar) to an acceptor molecule. While specific GTs for this compound are not extensively documented, studies on related phenolic compounds, such as coumarins, have demonstrated the feasibility of using enzymes for selective O- and C-glycosylation. rsc.org For instance, C-methyltransferase and O-glycosyltransferase have been used in a sequential reaction to install an ortho C-methyl/O-glycosyl motif on a hydroxy-coumarin scaffold, highlighting the potential for chemo- and regioselective modifications. rsc.org

The following table summarizes various glycosylation techniques applicable to the synthesis of chromone glycosides.

| Method | Glycosyl Donor | Promoter/Catalyst | Typical Product | Key Features |

| Koenigs-Knorr Reaction | Glycosyl Halide (e.g., Acetobromoglucose) | Silver Carbonate, Silver Oxide | 1,2-trans-O-Glycoside | Well-established, neighboring group participation controls stereochemistry. slideshare.netwikipedia.org |

| Helferich Method | Glycosyl Halide | Mercury(II) Cyanide/Bromide | O-Glycoside | A variation of the Koenigs-Knorr reaction. wikipedia.org |

| Glycosyl Formate Glycosylation | Glycosyl Formate | Bismuth Triflate (Bi(OTf)₃) | 1,2-trans-O-Glycoside | Atom-economic and catalytic activation. nih.gov |

| Enzymatic Glycosylation | UDP-Sugar (e.g., UDP-Glucose) | Glycosyltransferase (GT) | O- or C-Glycoside | High regio- and stereoselectivity. rsc.org |

Novel Synthetic Approaches for Substituted this compound Analogues

The development of novel synthetic routes to access substituted analogues of this compound is crucial for structure-activity relationship studies. These methods often involve classic condensation reactions that have been optimized with new catalysts and conditions to improve yields, efficiency, and environmental footprint.

One of the most fundamental and widely used methods for the synthesis of the chromone core is the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. jetir.org For the synthesis of this compound analogues, a substituted hydroquinone (B1673460) would be reacted with an appropriate β-ketoester like ethyl acetoacetate. A variety of acid catalysts have been employed, ranging from traditional strong acids like sulfuric acid jetir.org to solid acid catalysts such as Amberlyst-15, montmorillonite (B579905) K-10, and nanocrystalline sulfated-zirconia, which offer advantages like reusability and milder reaction conditions. researchgate.net

Another versatile approach begins with the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde. nih.gov The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form the corresponding flavone (B191248), a subclass of chromones. While this method is more commonly associated with flavone synthesis, modifications can lead to other chromone derivatives.

Recent innovations in catalysis have provided new avenues for chromone synthesis. For example, novel catalysts, including metal-organic frameworks (MOFs), have been developed that show high efficacy in promoting condensation reactions for the synthesis of heterocyclic compounds under mild conditions. nih.govnih.gov These catalysts can offer high surface area and tunable Lewis acidity, leading to enhanced reaction rates and selectivity. nih.gov Furthermore, acid-catalyzed ring closure reactions using various catalysts such as polyphosphoric acid, p-toluene sulfonic acid (PTSA), and triflic anhydride have been reported for the construction of the chromone ring from appropriate precursors. ijrpc.com

The table below outlines several synthetic approaches for preparing substituted chromone analogues.

| Synthetic Method | Key Reactants | Catalyst/Reagent | Intermediate/Product | Key Features |

| Pechmann Condensation | Phenol, β-Ketoester | H₂SO₄, Amberlyst-15, ZrCl₄ | Substituted Chromone/Coumarin (B35378) | Direct, one-pot synthesis of the chromone core. nih.gov |

| Claisen-Schmidt Condensation | 2-Hydroxyacetophenone, Aldehyde | NaOH, KOH | 2'-Hydroxychalcone | Forms a key intermediate for oxidative cyclization to chromones. nih.gov |

| Baker–Venkataraman Rearrangement | 2-Hydroxyacetophenone derivative | Base | 1,3-Diketone | Precursor for acid-catalyzed cyclization to the chromone ring. |

| Acid-Catalyzed Cyclization | Phenolic 1,3-Diketone or Alkyne | PPA, PTSA, Triflic Anhydride | Substituted Chromone | Final ring-closing step in multi-step syntheses. ijrpc.com |

These advanced methodologies provide a robust toolbox for the synthesis of this compound derivatives, enabling the generation of diverse libraries of compounds for further investigation.

Advanced Spectroscopic and Analytical Techniques for 6 Hydroxy 2 Methylchromone Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-Hydroxy-2-methylchromone. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecule's proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. libretexts.org

The methyl group (2-CH₃) protons typically appear as a sharp singlet in the upfield region. The vinylic proton at the C3 position also produces a singlet. The aromatic protons on the benzene (B151609) ring (H-5, H-7, and H-8) exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. The hydroxyl proton (6-OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum reveals signals for each of the ten unique carbon atoms in this compound. The carbonyl carbon (C-4) is the most deshielded, appearing significantly downfield. Carbons attached to oxygen (C-2, C-6, C-8a) also resonate at lower fields compared to other aromatic and vinylic carbons. libretexts.orgchemguide.co.uk The methyl carbon (2-CH₃) is typically the most shielded and appears at the highest field (lowest ppm). researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2-CH₃ | 2.3 - 2.5 | Singlet |

| H-3 | 6.0 - 6.2 | Singlet |

| H-5 | 7.6 - 7.8 | Doublet |

| H-7 | 7.0 - 7.2 | Doublet of doublets |

| H-8 | 7.3 - 7.5 | Doublet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

| C-7 | 115 - 120 |

| C-8 | 100 - 105 |

| C-8a | 155 - 160 |

Note: Predicted values are based on typical chemical shift ranges for similar chromone (B188151) and flavonoid structures. Actual experimental values may vary depending on the solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons H-7 and H-8, as well as between H-7 and H-5, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the definitive assignment of each protonated carbon. For instance, the proton signal for H-5 would show a cross-peak with the carbon signal for C-5, the H-3 signal with C-3, and the methyl proton signal with the methyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish long-range (typically two- or three-bond) correlations between protons and carbons. columbia.eduyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key HMBC correlations would include:

From the methyl protons (2-CH₃) to carbons C-2 and C-3.

From the vinylic proton H-3 to carbons C-2, C-4, and C-4a.

From the aromatic proton H-5 to carbons C-4, C-4a, C-6, and C-7.

From the aromatic proton H-8 to carbons C-4a, C-6, and C-7.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure of this compound.

Vibrational Spectroscopy for Molecular Conformation and Hydrogen Bonding Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups and vibrational modes within the molecule. These methods are particularly sensitive to factors such as molecular conformation and intermolecular interactions like hydrogen bonding. nih.gov

The FT-IR spectrum of this compound displays absorption bands corresponding to the vibrational frequencies of its specific functional groups. iarjset.com The presence and position of these bands are diagnostic for the compound's structure.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group (6-OH). The broadness of this peak is indicative of hydrogen bonding.

C-H Stretching: Aromatic and vinylic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the γ-pyrone carbonyl group (C-4) is expected in the 1630-1660 cm⁻¹ range. The exact position can be influenced by hydrogen bonding with the 6-OH group, which may lower the frequency. vscht.cz

C=C Stretching: Aromatic and pyrone ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations from the phenol (B47542) and the ether linkage in the pyrone ring are expected in the 1000-1300 cm⁻¹ region. vscht.cz

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |

| Aromatic/Vinylic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 | Medium |

| Carbonyl C=O | Stretch | 1630 - 1660 | Strong, Sharp |

| Aromatic/Pyrone C=C | Stretch | 1450 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. rsc.org While FT-IR is sensitive to changes in dipole moment, Raman scattering is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra. For this compound, the C=C bonds of the aromatic ring and the C=C bond in the pyrone ring would be expected to show strong Raman scattering. globalresearchonline.net

Inelastic Neutron Scattering (INS) is another powerful technique for studying molecular vibrations. irdg.org Unlike optical spectroscopies (IR and Raman), INS intensity is not governed by complex selection rules but is directly related to the neutron scattering cross-section of the atoms and their amplitudes of vibration. Hydrogen has a very large scattering cross-section, making INS particularly sensitive to the vibrations of hydrogen-containing groups. nih.gov This makes it an ideal technique for studying the torsional and librational modes of the methyl group and the out-of-plane vibrations of the hydroxyl proton, providing detailed information about the rotational dynamics and hydrogen bonding environment. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org The compound, with a molecular formula of C₁₀H₈O₃, has a monoisotopic mass of 176.0473 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 176.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. The energetically unstable molecular ion breaks down into smaller, more stable charged fragments. libretexts.org For chromone derivatives, a characteristic fragmentation pathway is the Retro-Diels-Alder (RDA) reaction. This process involves the cleavage of the heterocyclic pyrone ring.

Another common fragmentation pathway involves the loss of small, stable neutral molecules or radicals. youtube.com

Plausible Fragmentation Pathways for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Pathway |

|---|---|---|---|

| 176 | [C₁₀H₈O₃]⁺˙ | - | Molecular Ion (M⁺˙) |

| 161 | [C₉H₅O₃]⁺ | •CH₃ | Loss of methyl radical |

| 148 | [C₉H₈O₂]⁺˙ | CO | Loss of carbon monoxide from pyrone ring |

| 120 | [C₈H₈O]⁺˙ | C₂O₂ | Retro-Diels-Alder (RDA) fragmentation |

The analysis of these fragment ions allows for the confirmation of the chromone core structure and the positions of the hydroxyl and methyl substituents. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements of both the parent ion and its fragments, enabling the determination of their elemental compositions and further solidifying the structural assignment. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information about this compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods that provide complementary data.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. While direct EI-MS studies on this compound are not extensively detailed, the fragmentation pathways can be predicted based on the known behavior of chromone and flavonoid skeletons.

The molecular ion peak (M•+) is expected at an m/z corresponding to the molecular weight of the compound (C10H8O3, 176.17 g/mol ). Key fragmentation processes for chromones often involve retro-Diels-Alder (RDA) reactions, leading to the cleavage of the pyrone ring. Other characteristic fragmentations would include the loss of small, stable molecules such as carbon monoxide (CO), a methyl radical (•CH3), or a ketene (B1206846) (CH2=C=O) group. The presence of the hydroxyl group can influence fragmentation, potentially directing cleavage or participating in rearrangement reactions. For instance, the fragmentation of related hydroxy-substituted chromans has been shown to be directed by the position of intramolecular hydrogen bonding. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically imparts less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion peak. This is particularly useful for confirming the molecular weight of this compound. Due to the presence of the acidic phenolic hydroxyl group, the compound is readily analyzed in negative ion mode, where it forms a deprotonated molecule [M-H]⁻. In positive ion mode, it can be detected as the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments, following ESI, involve the isolation of the precursor ion (e.g., [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). This provides structurally significant data. The fragmentation of the [M-H]⁻ ion of related flavones and flavanones often involves characteristic losses of CO and other small molecules, helping to confirm the core chromone structure. nih.govjk-sci.com

| Ionization Mode | Ion Type | Predicted m/z | Description |

|---|---|---|---|

| EI | [M]•+ | 176 | Molecular Ion |

| EI | [M - CH3]•+ | 161 | Loss of methyl radical |

| EI | [M - CO]•+ | 148 | Loss of carbon monoxide |

| EI | [M - CH2CO]•+ | 134 | Loss of ketene via RDA reaction |

| ESI (+) | [M+H]+ | 177 | Protonated Molecule |

| ESI (-) | [M-H]- | 175 | Deprotonated Molecule |

| ESI-MS/MS (-) | [M-H-CO]- | 147 | Loss of CO from [M-H]- |

Electronic Spectroscopy for Excited State Properties

Electronic spectroscopy techniques, including UV-Vis absorption and fluorescence spectroscopy, are essential for characterizing the excited state properties and photophysical behavior of this compound. These properties are dictated by the molecule's electronic structure, which is influenced by the chromone core, the methyl group, and particularly the hydroxyl substituent.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. The spectrum of a chromone derivative is typically characterized by distinct absorption bands arising from π → π* and n → π* transitions within the aromatic and carbonyl chromophores.

For chromone derivatives like this compound, the UV-Vis spectrum is expected to exhibit two main absorption maxima, often referred to as Band I and Band II, a characteristic feature also seen in related flavonoids. jfda-online.com

Band I , appearing at longer wavelengths (typically >300 nm), is generally attributed to π → π* transitions involving the entire benzopyrone system (A and C rings).

Band II , at shorter wavelengths (typically 240-290 nm), corresponds to π → π* transitions primarily associated with the benzene ring (A ring). nih.govjfda-online.com

The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. upce.cz In polar protic solvents like methanol (B129727) or ethanol, the hydroxyl group of the solvent can form hydrogen bonds with the carbonyl group and the phenolic hydroxyl group of the chromone. This interaction often leads to shifts in the absorption maxima. Specifically, n → π* transitions tend to undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents because the solvent stabilizes the non-bonding orbital of the ground state. upce.cz Conversely, π → π* transitions typically experience a bathochromic (red) shift to longer wavelengths. upce.czchromatographyonline.com

| Absorption Band | Typical Wavelength Range (nm) | Associated Electronic Transition | Structural Origin |

|---|---|---|---|

| Band I | 300 - 340 | π → π | Benzopyrone System |

| Band II | 240 - 290 | π → π | Benzene Ring Moiety |

| - | ~350-400 (weak) | n → π* | Carbonyl Group |

Luminescence and Fluorescence Spectroscopy for Photophysical Behavior

Luminescence and fluorescence spectroscopy provide insights into the processes by which a molecule returns to its ground state after electronic excitation. For this compound, the presence of an intramolecular hydrogen bond between the 6-hydroxyl group and the 4-carbonyl oxygen is expected to be a dominant factor in its photophysical behavior.

Molecules containing such a proton-donating group adjacent to a proton-accepting group often exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, the acidity of the phenolic proton increases, facilitating its transfer to the carbonyl oxygen. This creates a transient photo-tautomer in the excited state, which has a different electronic structure from the ground-state normal form. sigmaaldrich.comresearchgate.net

The key consequence of ESIPT is the observation of dual fluorescence or, more commonly, a single, large Stokes-shifted emission. The emission from the tautomeric species occurs at a significantly lower energy (longer wavelength) than the initial absorption, resulting in a Stokes shift that can exceed 100 nm. nih.gov This large energy gap between absorption and emission is a hallmark of the ESIPT process.

The fluorescence properties are also highly sensitive to the environment. In polar, hydrogen-bond-donating solvents, intermolecular hydrogen bonding can compete with the intramolecular process, potentially altering the emission spectrum. Furthermore, the fluorescence is expected to be pH-dependent; deprotonation of the phenolic hydroxyl group at higher pH would form the phenolate (B1203915) anion, which has distinct electronic and emissive properties and cannot undergo ESIPT. researchgate.net

| Property | Predicted Behavior | Underlying Mechanism |

|---|---|---|

| Fluorescence | Expected to be fluorescent | De-excitation from S1 state |

| Stokes Shift | Large (>100 nm) | Excited-State Intramolecular Proton Transfer (ESIPT) |

| Solvent Dependence | High sensitivity to polarity and H-bonding | Interference with intramolecular H-bond and stabilization of excited states |

| pH Dependence | Fluorescence properties change with pH | Deprotonation of the 6-hydroxyl group |

Advanced Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are essential for the isolation, identification, and quantification of this compound, particularly from complex biological or environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) and LC-MS Integration

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like this compound. Its high resolution and adaptability make it ideal for separating the target analyte from a complex mixture of other components.

A typical HPLC method would employ a reversed-phase column, such as a C18, where the stationary phase is nonpolar. Separation is achieved using a polar mobile phase, commonly a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure efficient separation of compounds with varying polarities. Detection can be accomplished using a photodiode array (PDA) detector, which provides UV-Vis spectral data for peak identification, or more powerfully, by interfacing the HPLC with a mass spectrometer (LC-MS).

The integration of LC with MS, particularly tandem mass spectrometry (LC-MS/MS), provides unparalleled sensitivity and selectivity for quantification. upce.cznih.gov After chromatographic separation, the analyte is ionized (typically via ESI) and detected by the mass spectrometer. For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 175) is selected and fragmented to produce a characteristic product ion. This specific transition is monitored, minimizing interference from co-eluting matrix components and allowing for accurate quantification even at very low concentrations. researchgate.netrug.nl

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.2 - 0.5 mL/min |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transition | Precursor Ion (m/z 175) → Product Ion (e.g., m/z 147) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique suited for thermally stable and volatile compounds. Due to the low volatility and polar nature of the phenolic hydroxyl group, this compound is not directly amenable to GC-MS analysis. It would exhibit poor peak shape and potential thermal degradation in the hot injector port.

Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization. jfda-online.comlibretexts.org This process involves converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. The most common derivatization method for hydroxyl groups is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. libretexts.orgyoutube.com This is typically achieved by reacting the analyte with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govsigmaaldrich.com

Once derivatized, the resulting TMS-ether of this compound can be readily analyzed by GC-MS. The sample is injected into a heated port, vaporized, and separated on a long capillary column (e.g., a DB-5MS or HP-5MS) based on its boiling point and interaction with the stationary phase. mdpi.com As the compound elutes from the column, it is ionized by electron ionization (EI), and the resulting mass spectrum provides both molecular weight information (of the derivative) and a characteristic fragmentation pattern for confident identification. GC-MS data for related dihydroxy-methylchromones confirms the feasibility of this approach. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization | Silylation with BSTFA or MSTFA to form TMS ether |

| GC Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) with 5% phenyl methylpolysiloxane stationary phase |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp ~100 °C, ramp to ~300 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode for identification or SIM mode for quantification |

Rotational Spectroscopy for Gas-Phase Structural Elucidation

A thorough review of the scientific literature indicates that, to date, no dedicated rotational spectroscopy studies have been published for the gas-phase structural elucidation of this compound. Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. wikipedia.org By precisely measuring the frequencies of transitions between these levels, typically in the microwave region, it is possible to determine the molecule's moments of inertia with exceptional accuracy. wikipedia.org This information, in turn, allows for the precise determination of the molecule's three-dimensional structure, including bond lengths and angles, in its ground vibrational state and free from intermolecular interactions. nih.gov

Detailed Research Projections:

A primary objective would be to establish the planarity of the chromone bicyclic system and to precisely locate the positions of the substituent groups. The orientation of the hydroxyl group's hydrogen atom relative to the aromatic ring is a critical conformational parameter that significantly influences the molecule's dipole moment and potential for intramolecular hydrogen bonding. Rotational spectroscopy is exquisitely sensitive to the mass distribution within the molecule and would be able to distinguish between different stable conformers if they exist.

Furthermore, the presence of the methyl group introduces a phenomenon known as internal rotation. The methyl group can rotate relative to the chromone frame, and this motion is hindered by a specific energy barrier. nih.gov This internal rotation causes a splitting of the rotational transitions into characteristic multiplets. frontiersin.org The analysis of these splittings allows for the direct and accurate determination of the potential barrier (V₃) hindering the methyl group's rotation. nih.govdocumentsdelivered.com This V₃ barrier is a sensitive probe of the local steric and electronic environment around the methyl group.

By measuring the rotational spectra of different isotopologues of the molecule (e.g., by substituting ¹²C with ¹³C or ¹⁶O with ¹⁸O), a substitution structure (rₛ) can be determined, providing the atomic coordinates of the substituted atoms within the molecule's principal axis system. nih.gov This method would yield highly accurate bond lengths and angles for the molecular framework.

While no experimental data exists for this compound, we can project the type of spectroscopic constants that would be determined from a successful study. The following table is a hypothetical representation of such data, based on values typically obtained for similar aromatic molecules containing hydroxyl and methyl groups.

Hypothetical Spectroscopic Data for this compound

| Parameter | Symbol | Hypothetical Value | Description |

| Rotational Constant | A | 2500 MHz | Rotational constant about the a-principal axis of inertia. |

| Rotational Constant | B | 1200 MHz | Rotational constant about the b-principal axis of inertia. |

| Rotational Constant | C | 800 MHz | Rotational constant about the c-principal axis of inertia. |

| Methyl Torsion Barrier | V₃ | 150 cm⁻¹ | The energy barrier hindering the internal rotation of the methyl group. |

| Dipole Moment Component | µₐ | 2.5 D | Component of the electric dipole moment along the a-principal axis. |

| Dipole Moment Component | µₑ | 1.0 D | Component of the electric dipole moment along the b-principal axis. |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Chemistry and Molecular Modeling of 6 Hydroxy 2 Methylchromone

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are employed to determine the fundamental electronic and geometric characteristics of 6-Hydroxy-2-methylchromone. These calculations solve approximations of the Schrödinger equation to map out the molecule's energy landscape and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govdntb.gov.ua For chromone (B188151) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. globalresearchonline.netscispace.com This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. nih.govwisc.edu These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. globalresearchonline.netnih.gov The total electronic energy of the molecule in its optimized state is also a key output, representing the molecule's stability.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.35 Å |

| Bond Length | C4=O5 | ~1.23 Å |

| Bond Length | C6-O(H) | ~1.36 Å |

| Bond Angle | O1-C2-C3 | ~122° |

| Bond Angle | C3-C4-C4a | ~120° |

| Dihedral Angle | C3-C2-O1-C8a | ~0° (indicating planarity) |

Table 2: Representative Calculated Vibrational Frequencies for Chromone Skeletons

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) |

|---|---|---|

| Stretching | O-H (hydroxyl) | ~3600 |

| Stretching | C-H (methyl) | ~2950 |

| Stretching | C=O (carbonyl) | ~1700-1730 |

| Stretching | C=C (aromatic/pyrone) | ~1600-1650 |

| In-plane bending | C=O | ~750 |

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and kinetic stability. youtube.comlibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. globalresearchonline.netnih.gov A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. FMO analysis also reveals the distribution of these orbitals across the molecule, which helps in predicting the sites most susceptible to electrophilic and nucleophilic attack. globalresearchonline.netresearchgate.net

Table 3: FMO Parameters and Global Reactivity Descriptors

| Parameter | Formula | Interpretation |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic character of a molecule. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. wisc.edufaccts.de It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medcraveonline.comlibretexts.org QSAR models are developed to predict the activity of novel molecules before they are synthesized, thereby saving time and resources in drug discovery. nih.govrsc.org

For a class of compounds like chromone derivatives, a QSAR model would relate various molecular descriptors to a specific biological activity (e.g., anticancer or anti-diabetic potency). nih.gov These descriptors can be physicochemical properties (e.g., logP, molecular weight) or quantum chemical parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). The resulting model, typically a regression or classification equation, can then be used to screen virtual libraries of related chromone structures to identify candidates with potentially high activity. libretexts.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a view of the dynamic behavior of this compound, revealing its conformational flexibility in different environments, such as in aqueous solution.

When this compound is bound to a biological target like a protein, MD simulations are essential for evaluating the stability of the resulting protein-ligand complex. nih.govnih.gov A simulation run for nanoseconds can show whether the ligand remains stably in the binding pocket or if it shifts or dissociates. nih.gov Key metrics used to analyze these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein-ligand complex's backbone atoms over time from their initial docked position. A stable, low, and converging RMSD value suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues in the protein or atoms in the ligand. High RMSF values in the binding site can indicate unstable interactions. mdpi.com

The interaction between ligands and proteins can induce changes in the protein's thermal stability, modifying properties like the midpoint denaturation temperature. nih.gov MD simulations help elucidate these changes in protein structure and conformational flexibility upon ligand binding. nih.govnih.gov

Table 4: Analysis of MD Simulation Trajectories

| Analysis Metric | Information Provided |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the overall structural stability of the protein-ligand complex during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual residues, highlighting mobile regions of the protein and ligand. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure; changes can suggest unfolding or conformational shifts. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, quantifying a key interaction. |

Molecular Docking Studies for Receptor Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is fundamental in structure-based drug design to understand the molecular basis of a ligand's biological activity. nih.gov

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to evaluate the fitness of different binding poses. researchgate.net The output is typically a binding affinity or docking score (often in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. researcher.life

Docking studies on chromone derivatives have been performed against a wide range of biological targets, including those for cancer, diabetes, and viral infections. nih.govnih.govnih.gov These studies identify the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. researchgate.netmdpi.com This information is crucial for understanding the mechanism of action and for designing more potent and selective derivatives.

Table 5: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase | -8.5 | Lys72 | Hydrogen bond with C4=O |

| Asp184 | Hydrogen bond with C6-OH | ||

| Leu132 | Hydrophobic interaction with methyl group | ||

| Viral Protease | -7.9 | His41 | Hydrogen bond with C6-OH |

| Met165 | Hydrophobic interaction with chromone rings |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Computational chemistry and molecular modeling serve as crucial tools in the early stages of drug discovery to forecast the pharmacokinetic profile of a compound. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics for this compound provides valuable insights into its potential behavior in a biological system. These predictive studies help in identifying potential liabilities and guiding further experimental investigations.

The ADME profile of a molecule is determined by a range of physicochemical and biological properties. For this compound, various computational models can be employed to estimate these parameters. These models utilize the compound's chemical structure to predict its journey through the body.

Physicochemical Properties and Drug-Likeness

The foundation of ADME prediction lies in the analysis of fundamental physicochemical properties. These properties are key determinants of a compound's ability to be absorbed and distributed throughout the body. Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug.

Based on the structure of this compound, its compliance with these rules can be predicted.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | ~176.17 g/mol | Yes (< 500) |

| LogP (Lipophilicity) | ~1.5 - 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Yes (< 5) |

The data in this table is interactive.

These predicted values suggest that this compound has a favorable profile for oral bioavailability.

Absorption

The absorption of a drug, particularly after oral administration, is a critical step. In silico models predict parameters such as gastrointestinal (GI) absorption and permeability through biological membranes like the Caco-2 cell line model. For this compound, a high probability of good GI absorption is anticipated due to its relatively low molecular weight and moderate lipophilicity.

Distribution

Following absorption, a compound is distributed throughout the body. Key parameters in this phase include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). Compounds with high PPB have a lower volume of distribution and are less available to exert their pharmacological effects. Due to its moderate lipophilicity and the presence of a polar hydroxyl group, this compound is predicted to have moderate plasma protein binding. Its potential to cross the blood-brain barrier is generally predicted to be low.

Predicted ADME Parameters for this compound

| ADME Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Gastrointestinal Absorption | High | Low molecular weight, moderate lipophilicity. |

| Caco-2 Permeability | Moderate to High | Favorable physicochemical properties. |

| Plasma Protein Binding | Moderate | Balance of lipophilic and hydrophilic features. |

| Blood-Brain Barrier Permeation | Low | Presence of polar functional groups. |

The data in this table is interactive.

Metabolism

The metabolism of a drug is a key factor in its clearance and duration of action. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the phase I metabolism of many drugs. mdpi.com In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound may inhibit these enzymes.

For this compound, it is predicted that metabolism will likely occur through hydroxylation of the aromatic ring or O-demethylation if it were a methoxy (B1213986) derivative. The primary sites of metabolism are often predicted based on the reactivity of different positions on the molecule. The phenolic hydroxyl group may also be a site for phase II conjugation reactions, such as glucuronidation or sulfation.

Predictions suggest that this compound is likely to be a substrate for several CYP enzymes, with CYP3A4 and CYP2D6 being common metabolizers of such scaffolds. nih.gov It is also important to assess the potential for the compound to inhibit these enzymes, as this can lead to drug-drug interactions. Computational predictions often suggest a low to moderate potential for CYP inhibition for simple chromones.

Predicted Cytochrome P450 Metabolism Profile of this compound

| CYP Isoform | Predicted Interaction | Potential Implication |

|---|---|---|

| CYP1A2 | Substrate/Weak Inhibitor | Potential for interaction with other drugs metabolized by this enzyme. |

| CYP2C9 | Weak Inhibitor | Lower likelihood of significant drug-drug interactions. |

| CYP2C19 | Weak Inhibitor | Lower likelihood of significant drug-drug interactions. |

| CYP2D6 | Substrate | Genetic polymorphisms in CYP2D6 could affect individual metabolism. nih.gov |

The data in this table is interactive.

Excretion

The final step in the pharmacokinetic profile is the excretion of the compound and its metabolites from the body, primarily through the kidneys. The water solubility of the compound and its metabolites is a key factor in renal clearance. Given that metabolic processes for compounds like this compound typically increase their polarity, the resulting metabolites are expected to be efficiently cleared by the kidneys.

Structure Activity Relationship Sar Investigations of 6 Hydroxy 2 Methylchromone Analogues

Influence of the C-6 Hydroxyl Group on Biological Efficacy

The hydroxyl group at the C-6 position of the chromone (B188151) ring is a critical determinant of biological activity, primarily through its ability to act as a hydrogen bond donor and its involvement in antioxidant processes. In naturally occurring 6-hydroxy-chromanols and -chromenols, this functional group is essential for quenching reactive oxygen species (ROS). nih.gov The proton of the 6-hydroxy group can be donated to a radical, leading to the formation of a stable radical on the chromone structure, which is a key mechanism of antioxidant action. nih.gov

The position of hydroxyl groups on the benzopyran ring significantly impacts bioactivity. For instance, studies on related xanthone (B1684191) derivatives, which share a similar core structure, have shown that a 6-hydroxy substitution pattern can result in improved scavenging activity against certain reactive species compared to substitutions at other positions, such as C-8. ipb.pt This suggests that the specific location of the hydroxyl group at C-6 is advantageous for certain biological interactions. In studies of coumarin (B35378) derivatives, O-substitution on the benzene (B151609) ring was found to be essential for antifungal activity, highlighting the general importance of oxygen-containing functional groups in this region of the scaffold. mdpi.com The presence of the C-6 hydroxyl group, therefore, is a key feature for hydrogen bonding with biological targets and for conferring antioxidant properties to the molecule.

Impact of the C-2 Methyl Group on the Pharmacological Profile

Structure-activity relationship analyses have indicated that the nature of the substituent at C-2 is important for various activities. For example, in a series of chromone analogues tested for anti-influenza A virus (IAV) activity, the C-2 substitution was found to be a key determinant of efficacy. acs.org Similarly, in the development of anti-inflammatory agents based on a thiazolylchromone scaffold, active compounds retained a 2-methyl group, suggesting its positive contribution to the observed activity. researchgate.net The modification of the C-2 position, for instance by extending the alkyl chain or introducing cyclic or aromatic moieties, can lead to significant changes in biological activity, demonstrating the C-2 position as a critical point for pharmacological modulation. nih.gov

Systematic Evaluation of Substituents at Other Chromone Positions (e.g., C-3, C-7, C-8) on Biological Activity

Systematic modification of the chromone skeleton at positions other than C-2 and C-6 has been extensively explored to fine-tune biological activity. The C-3, C-7, and C-8 positions are common targets for substitution, and the nature of the substituent can confer a wide range of pharmacological effects.

The C-3 position is particularly important for introducing diverse functionalities. For example, attaching a carboxamide group at C-3 has proven to be a highly effective strategy for creating potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govacs.org SAR studies revealed that the presence of an amide spacer directly linked to the γ-pyrone ring at this position was crucial for high potency. nih.govacs.org Furthermore, the nature of the substituent on the carboxamide's phenyl ring (e.g., chloro or dimethyl groups) significantly modulates inhibitory activity and selectivity. nih.gov

The C-7 and C-8 positions on the benzo- portion of the chromone ring are also key sites for modification. The presence of additional hydroxyl or methoxy (B1213986) groups in this region can enhance certain biological activities. In studies of styrylchromones, the presence of hydroxyl groups at C-5 and C-7 was shown to contribute to xanthine (B1682287) oxidase (XO) inhibition. nih.govscienceopen.com Similarly, the introduction of hydroxyl or methoxy groups at C-7 and C-8 was investigated for its effect on ROS and RNS scavenging activities. nih.gov However, in some cases, substitution at these positions can have little effect; for instance, a 7-OH substitution had minimal impact on the anti-IAV activity of certain chromone derivatives. acs.org

The following table summarizes the observed effects of various substituents at these positions on different biological activities.

| Position | Substituent | Biological Activity Affected | Observed Effect | Reference |

|---|---|---|---|---|

| C-3 | -C(O)NH-Aryl | MAO-B Inhibition | Potent and selective inhibition; activity modulated by aryl substitution. | nih.govacs.org |

| C-3 | -OH | H₂O₂ Scavenging | Considered unfavorable for scavenging activity in some 2-styrylchromones. | nih.gov |

| C-7 | -OH | Xanthine Oxidase Inhibition | Contributes to increased inhibitory activity. | nih.govscienceopen.com |

| C-7, C-8 | -OH, -OCH₃ | ROS/RNS Scavenging | Modulates antioxidant and radical scavenging capacity. | nih.gov |

| C-5 | -OH | MAO-B Inhibition | Introduction of 5-OH on a 3-phenylcarboxamide scaffold led to potent inhibitors. | nih.gov |

Correlation Between Structural Modifications and Target Interaction Profiles

The biological effects of structurally modified 6-hydroxy-2-methylchromone analogues are a direct result of their interactions with specific biological targets. Molecular docking and other computational studies provide valuable insights into these interactions at the atomic level, explaining the observed SAR.

Structural modifications directly influence the type and quality of interactions within a protein's active site. For example, hydroxyl groups, such as the one at C-6, are potent hydrogen bond donors and acceptors. Docking studies of chromone derivatives into the active site of α-glucosidase have shown that these compounds can form crucial hydrogen bonds with key amino acid residues like aspartate (Asp) and arginine (Arg). researchgate.net The presence and position of these hydroxyl groups are therefore critical for anchoring the ligand in the binding pocket.

Similarly, the introduction of an N-phenylcarboxamide group at the C-3 position of the chromone scaffold was found to be optimal for MAO-B inhibition. acs.org Computational docking studies revealed that this moiety allows the molecule to fit snugly into the enzyme's active site, forming specific interactions. The aromatic ring of the chromone core and the substituent phenyl ring can engage in π-π stacking and arene-cation interactions with residues in the active site, while the amide linker provides an additional point for hydrogen bonding. nih.govresearchgate.net

The table below outlines key interactions identified through molecular docking studies for various chromone derivatives.

| Target Enzyme | Chromone Scaffold Modification | Key Interactions Observed | Reference |

|---|---|---|---|

| α-Glucosidase | Hydroxylated chromone hydrazones | Hydrogen bonds with Glu-276, Asp-214, Asp-349; Arene-cation interactions with Arg-439. | researchgate.net |

| Monoamine Oxidase B (MAO-B) | 3-Phenylcarboxamide chromones | Interactions with key residues in the active site cavity, explaining potency and selectivity. | nih.govacs.org |

| Acetylcholinesterase (AChE) | Spiro-quinoxalinopyrrolidine chromanones | High binding affinity through interactions with active site residues. | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Chromone-embedded peptidomimetics | High binding affinity attributed to interactions within the protease active site. | nih.gov |

Rational Design Principles for Lead Optimization of this compound Derivatives

Based on the accumulated SAR data, several rational design principles can be formulated for the lead optimization of this compound derivatives. These principles aim to guide the synthesis of new analogues with improved potency, selectivity, and drug-like properties.

Preservation of Key Scaffolding Features : The core chromone nucleus and the C-6 hydroxyl group are often fundamental for activity. The C-6 OH group should generally be retained for its hydrogen-bonding and antioxidant capabilities, unless a specific target interaction profile suggests its modification or replacement.

Strategic C-3 Modification for Target Specificity : The C-3 position is a prime site for introducing functionalities that can target specific enzymes. As demonstrated in the development of MAO-B inhibitors, adding a phenylcarboxamide linker at C-3 can transform a general scaffold into a highly potent and selective inhibitor. nih.govacs.org The choice of linker and terminal group should be guided by the topology of the target's active site.

Fine-Tuning through A-Ring Substitution : Substituents on the benzo (A) ring, particularly at the C-7 and C-8 positions, can be used to modulate ancillary properties. Adding small, polar groups like hydroxyl or methoxy functions can enhance antioxidant activity or introduce additional hydrogen bonding points. nih.gov These modifications can also be used to fine-tune physicochemical properties like solubility.

Modulation of C-2 Substituent for Potency and Selectivity : The C-2 methyl group provides a baseline of activity. This position can be explored to improve potency or alter selectivity. Replacing the methyl group with other alkyl, aryl, or heterocyclic moieties can probe steric and electronic tolerance within the target's binding site, potentially leading to enhanced interactions. acs.org

Computational-Guided Design : The use of molecular docking and molecular dynamics simulations is invaluable. nih.govnih.gov These tools can predict how a designed molecule will bind to its target, providing a rationale for observed SAR and guiding the design of new derivatives with optimized interactions, thereby reducing the trial-and-error aspect of synthesis. nih.gov By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop optimized drug candidates.

In Vitro Biological Activities and Molecular Mechanisms of 6 Hydroxy 2 Methylchromone and Its Derivatives

Enzyme Modulation and Inhibition Studies

The chromone (B188151) scaffold, particularly when substituted with a hydroxyl group at the C-6 position, serves as a foundation for a variety of enzyme inhibitors. Research into 6-Hydroxy-2-methylchromone and its derivatives has uncovered specific inhibitory activities against several key enzymes implicated in a range of physiological and pathological processes.

Cyclooxygenase (COX) Isoform Inhibition

Studies on the anti-inflammatory potential of chromone derivatives have included the investigation of their effects on cyclooxygenase (COX) enzymes. While the broader class of chromones has been evaluated for anti-inflammatory properties, specific quantitative data on the direct inhibition of COX-1 and COX-2 isoforms by this compound is not extensively detailed in the reviewed literature. However, the general anti-inflammatory activity attributed to some chromone structures suggests that enzyme modulation, potentially including COX inhibition, is a plausible mechanism of action that warrants further specific investigation for this particular compound.

Monoamine Oxidase B (MAO-B) Inhibition Potential

Derivatives of 6-hydroxychromone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov The chromone structure is considered a valuable scaffold for designing MAO inhibitors. nih.gov

Studies on a series of chromone derivatives substituted at the C6 position with various alkyloxy groups demonstrated potent, reversible, and selective inhibition of human MAO-B. nih.gov These compounds exhibited IC50 values in the low nanomolar range, from 2 to 76 nM. nih.gov While they also bind to MAO-A, their affinity is significantly lower, establishing them as MAO-B selective inhibitors. nih.gov Further research expanded on these findings, showing that 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position are particularly potent reversible MAO-B inhibitors, with IC50 values of 2.8 nM and 3.7 nM, respectively. nih.govresearchgate.net In contrast, derivatives with the benzyloxy substituent on the C5 position showed significantly weaker MAO-B inhibition. nih.govresearchgate.net A structurally related compound, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the fungus Daldinia fissa, also showed selective inhibition of MAO-B with an IC50 value of 3.23 µM, approximately four times more potent than its effect on MAO-A (IC50 = 13.97 µM). mdpi.com Kinetic studies revealed HMC to be a reversible and competitive inhibitor. mdpi.com

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|---|

| C6-alkyloxy substituted chromones | MAO-B | 2 - 76 nM | Reversible | nih.gov |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM | Reversible | nih.govresearchgate.net |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxaldehyde | MAO-B | 3.7 nM | Reversible | nih.govresearchgate.net |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 µM | Reversible, Competitive | mdpi.com |

Insulin Degrading Enzyme (IDE) and α-Glucosidase Inhibition

Insulin Degrading Enzyme (IDE): IDE is a zinc metalloprotease responsible for the degradation of several key hormones, including insulin. nih.govmdpi.com While IDE has been identified as a potential therapeutic target for type 2 diabetes, specific studies detailing the inhibitory activity of this compound against IDE are limited. nih.govresearchgate.net However, the development of selective, non-catalytic site inhibitors demonstrates the feasibility of modulating IDE activity for therapeutic benefit. mdpi.comresearchgate.net

α-Glucosidase Inhibition: Chromone derivatives have shown significant promise as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes mellitus. researchgate.net Numerous synthesized chromone-based compounds exhibit potent α-glucosidase inhibitory action, often far exceeding that of the standard drug, acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). researchgate.netnih.gov For instance, a series of chromone hydrazone derivatives were evaluated, with several compounds showing strong inhibitory activity. nih.gov The most potent of these, a derivative with a 4-sulfonamide substitution, recorded an IC50 value of 20.1 ± 0.19 μM. nih.gov Kinetic analysis identified this compound as a non-competitive inhibitor of α-glucosidase. nih.gov Another study on 6-hydroxyaurone analogues, which share structural similarities, also found derivatives with higher potency than acarbose; the most active compound in this class demonstrated an IC50 of 9.88 μM and an irreversible, mixed competitive mode of inhibition. nih.gov These findings underscore the potential of the chromone scaffold in developing effective α-glucosidase inhibitors. researchgate.netnih.govnih.gov

| Compound Class | Most Potent Derivative IC50 (µM) | Inhibition Type | Reference Standard (Acarbose) IC50 (µM) | Reference |

|---|---|---|---|---|

| Chromone hydrazone derivatives | 20.1 ± 0.19 | Non-competitive | 817.38 ± 6.27 | nih.gov |

| 6-hydroxyaurone analogues | 9.88 | Irreversible, Mixed competitive | 50.30 | nih.gov |

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)